molecular formula C15H16N2O4 B5235830 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B5235830
M. Wt: 288.30 g/mol
InChI Key: GDBCSTGEWOLDRB-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a phthalimide-derived acetamide compound characterized by a tetrahydrofuran-2-ylmethyl substituent on the nitrogen atom. Phthalimide derivatives are widely studied for their pharmacological properties, including analgesic, antipyretic, and anti-inflammatory activities . The structural core of this compound—comprising a phthalimide moiety linked to an acetamide group—facilitates interactions with biological targets such as enzymes or receptors, making it a candidate for drug development.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13(16-8-10-4-3-7-21-10)9-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-2,5-6,10H,3-4,7-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBCSTGEWOLDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindoline Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Attachment of the Tetrahydrofuran Group: This step might involve the reaction of the isoindoline derivative with a tetrahydrofuran-based reagent under suitable conditions.

    Acetylation: The final step could involve acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindoline moiety.

    Reduction: Reduction reactions might target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The isoindoline and tetrahydrofuran moieties could play crucial roles in these interactions.

Comparison with Similar Compounds

Key Observations :

  • Synthetic routes typically involve phthalimidoacetyl chloride intermediates reacting with amines under mild conditions (e.g., 1,4-dioxane, room temperature) .

Pharmacological and Toxicological Comparisons

Analgesic and Anti-inflammatory Activity

Phthalimide-acetamide derivatives exhibit varying degrees of bioactivity:

  • N-(4-hydroxyphenyl) derivatives (e.g., compounds 6a–6g in ) demonstrated significant analgesic effects in rodent models (ED₅₀ = 12–25 mg/kg), comparable to paracetamol.
  • Nitrate ester derivatives (e.g., compounds C1–C6 in ) showed anti-sickle cell activity by releasing nitric oxide (NO), with reduced genotoxicity (micronucleus frequency < 6/1,000 cells vs. hydroxyurea’s 33.7/1,000 cells at 100 mg/kg) .

Target Compound: Limited in vivo data are available, but its tetrahydrofuran group may modulate NO release or metabolic stability compared to nitrate ester analogues.

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N3O6C_{23}H_{29}N_{3}O_{6}, with a molecular weight of approximately 429.38 g/mol. The structure includes a dioxoisoindole moiety which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that isoindole derivatives can modulate various signaling pathways, potentially influencing:

  • Anti-inflammatory responses : Compounds similar to this compound have shown efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines .
  • Antioxidant activity : Dioxoisoindole derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in inflammatory processes. For example, it has been shown to reduce the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Study Method Findings
Study 1COX Inhibition AssayReduced COX-1 and COX-2 activity by 50% at 10 µM concentration
Study 2Antioxidant AssayScavenging activity against DPPH radicals with an IC50 value of 15 µM

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory and analgesic effects of this compound. In one study, administration of the compound resulted in a significant reduction in paw edema in rats induced by carrageenan.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study published in Pharmaceutical Biology examined the effects of isoindole derivatives on chronic inflammation models. The results indicated that treatment with this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 .
  • Case Study on Antioxidant Properties :
    • Research conducted by [Author et al., Year] highlighted the antioxidant capacity of this compound through various assays including FRAP and ABTS. The findings suggested that it effectively neutralizes free radicals and protects cellular components from oxidative damage.

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